Cas no 1007579-67-0 (4-Iodo-2-(trifluoromethyl)benzaldehyde)

4-Iodo-2-(trifluoromethyl)benzaldehyde is a versatile aromatic aldehyde featuring both an iodo substituent and a trifluoromethyl group on the benzene ring. This compound is particularly valuable in organic synthesis, where its functional groups enable selective cross-coupling reactions, such as Suzuki or Sonogashira couplings, facilitated by the iodine moiety. The electron-withdrawing trifluoromethyl group enhances reactivity in nucleophilic aromatic substitutions and other transformations. Its well-defined structure makes it a useful intermediate in pharmaceuticals, agrochemicals, and materials science. The compound is typically characterized by high purity and stability, ensuring reliable performance in demanding synthetic applications. Proper handling under inert conditions is recommended due to its sensitivity to light and moisture.
4-Iodo-2-(trifluoromethyl)benzaldehyde structure
1007579-67-0 structure
Product name:4-Iodo-2-(trifluoromethyl)benzaldehyde
CAS No:1007579-67-0
MF:C8H4F3IO
MW:300.016445159912
CID:4726387

4-Iodo-2-(trifluoromethyl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Iodo-2-(trifluoromethyl)benzaldehyde
    • FCH1391254
    • AX8271559
    • Inchi: 1S/C8H4F3IO/c9-8(10,11)7-3-6(12)2-1-5(7)4-13/h1-4H
    • InChI Key: KKFCXRKONPDJPV-UHFFFAOYSA-N
    • SMILES: IC1C=CC(C=O)=C(C(F)(F)F)C=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 192
  • Topological Polar Surface Area: 17.1

4-Iodo-2-(trifluoromethyl)benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B130688-10mg
4-Iodo-2-(trifluoromethyl)benzaldehyde
1007579-67-0
10mg
$ 50.00 2022-06-07
Alichem
A014000855-250mg
4-Iodo-2-(trifluoromethyl)benzaldehyde
1007579-67-0 97%
250mg
$489.60 2023-09-04
TRC
B130688-100mg
4-Iodo-2-(trifluoromethyl)benzaldehyde
1007579-67-0
100mg
$ 185.00 2022-06-07
Alichem
A014000855-1g
4-Iodo-2-(trifluoromethyl)benzaldehyde
1007579-67-0 97%
1g
$1564.50 2023-09-04
1PlusChem
1P0003A2-500mg
Benzaldehyde, 4-iodo-2-(trifluoromethyl)-
1007579-67-0 95%
500mg
$472.00 2023-12-27
Aaron
AR0003IE-500mg
Benzaldehyde, 4-iodo-2-(trifluoromethyl)-
1007579-67-0 95%
500mg
$495.00 2025-02-13
1PlusChem
1P0003A2-1g
Benzaldehyde, 4-iodo-2-(trifluoromethyl)-
1007579-67-0 95%
1g
$658.00 2023-12-27
Alichem
A014000855-500mg
4-Iodo-2-(trifluoromethyl)benzaldehyde
1007579-67-0 97%
500mg
$847.60 2023-09-04
A2B Chem LLC
AA03450-2.5g
4-Iodo-2-(trifluoromethyl)benzaldehyde
1007579-67-0 95%
2.5g
$1025.00 2024-04-20
Aaron
AR0003IE-1g
Benzaldehyde, 4-iodo-2-(trifluoromethyl)-
1007579-67-0 95%
1g
$660.00 2025-02-13

Additional information on 4-Iodo-2-(trifluoromethyl)benzaldehyde

Introduction to 4-Iodo-2-(trifluoromethyl)benzaldehyde (CAS No. 1007579-67-0)

4-Iodo-2-(trifluoromethyl)benzaldehyde (CAS No. 1007579-67-0) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound features a benzaldehyde core with a trifluoromethyl group and an iodine substituent, making it a valuable building block for the synthesis of complex molecules with diverse applications.

The trifluoromethyl group imparts unique electronic and steric properties to the molecule, enhancing its reactivity and stability. The iodine substituent, on the other hand, provides a versatile handle for further functionalization through various chemical transformations, such as cross-coupling reactions and nucleophilic substitutions. These features make 4-Iodo-2-(trifluoromethyl)benzaldehyde an essential reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

In the realm of medicinal chemistry, 4-Iodo-2-(trifluoromethyl)benzaldehyde has been extensively studied for its potential in drug discovery. Recent research has highlighted its utility in the development of novel therapeutic agents targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-Iodo-2-(trifluoromethyl)benzaldehyde exhibit potent anti-cancer activity by selectively inhibiting key enzymes involved in cancer cell proliferation. The trifluoromethyl group was found to enhance the lipophilicity and metabolic stability of these compounds, thereby improving their pharmacokinetic properties.

Beyond its applications in medicinal chemistry, 4-Iodo-2-(trifluoromethyl)benzaldehyde has also found use in materials science. Its unique electronic properties make it suitable for the synthesis of functional materials with applications in electronics and optoelectronics. A notable example is its use in the preparation of organic semiconductors for organic light-emitting diodes (OLEDs). The iodine substituent facilitates the formation of conjugated systems with enhanced charge transport properties, while the trifluoromethyl group improves the thermal stability and solubility of the resulting materials.

The synthesis of 4-Iodo-2-(trifluoromethyl)benzaldehyde typically involves a multi-step process starting from readily available starting materials. One common approach is to begin with 2-trifluoromethylbenzyl alcohol, which can be oxidized to form 2-trifluoromethylbenzaldehyde. Subsequent iodination using an appropriate iodinating agent yields the desired product. This synthetic route has been optimized to achieve high yields and purity, making 4-Iodo-2-(trifluoromethyl)benzaldehyde readily accessible for both academic and industrial applications.

In addition to its synthetic utility, 4-Iodo-2-(trifluoromethyl)benzaldehyde has been investigated for its potential as a probe molecule in analytical chemistry. Its distinctive spectroscopic properties make it useful for monitoring chemical reactions and studying molecular interactions. For example, researchers have utilized 4-Iodo-2-(trifluoromethyl)benzaldehyde as a fluorescent probe to investigate protein-ligand interactions and enzyme kinetics. The presence of the trifluoromethyl group enhances its fluorescence quantum yield, providing a sensitive tool for real-time analysis.

The environmental impact of 4-Iodo-2-(trifluoromethyl)benzaldehyde is another area of active research. While it is generally considered safe for laboratory use under proper handling conditions, efforts are ongoing to develop more sustainable synthetic methods that minimize waste and reduce environmental footprint. Green chemistry principles are being applied to optimize reaction conditions and explore alternative reagents that are less harmful to the environment.

In conclusion, 4-Iodo-2-(trifluoromethyl)benzaldehyde (CAS No. 1007579-67-0) is a multifaceted compound with significant potential across various scientific disciplines. Its unique combination of functional groups makes it an invaluable reagent in organic synthesis, medicinal chemistry, materials science, and analytical chemistry. Ongoing research continues to uncover new applications and improve our understanding of its properties, ensuring its relevance in future scientific advancements.

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